1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine
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Overview
Description
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol
Mechanism of Action
Target of Action
The primary target of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine is RIPK1 . RIPK1, or Receptor-interacting serine/threonine-protein kinase 1, plays a crucial role in the regulation of cell survival and death .
Mode of Action
This compound interacts with RIPK1 by binding to it with a high affinity . This interaction results in the potent inhibition of RIPK1, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . The compound also shows good kinase selectivity .
Result of Action
The action of this compound results in the protection of cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, this compound may act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival . By altering the activity of this pathway, this compound can induce changes in gene expression, leading to varied cellular responses. Furthermore, its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the ATP-binding sites of protein kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase . These interactions can influence the synthesis and degradation of nucleotides, thereby affecting DNA replication and repair processes . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it may be transported into cells via organic cation transporters (OCTs) and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as it may preferentially target specific tissues or cell types .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects cellular respiration and energy production . The subcellular distribution of this compound can determine its efficacy and specificity in modulating cellular processes .
Preparation Methods
The synthesis of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine and phenyl derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Research into its potential therapeutic applications includes studies on its anticancer properties and its role as a potential drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFWHRDKIKKDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.